5-methyl-N,1-bis[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide
Description
5-Methyl-N,1-bis[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide is a synthetic triazole derivative characterized by a central 1,2,4-triazole ring substituted with a methyl group at position 5 and two 3-(trifluoromethyl)phenyl groups at positions 1 (N-linked) and 3 (via a carboxamide linkage). The trifluoromethyl (-CF₃) groups are strong electron-withdrawing substituents, enhancing the compound’s metabolic stability and binding affinity in biological systems . Its molecular formula is C₁₉H₁₃F₆N₅O, with a molecular weight of 465.33 g/mol. The compound’s structure has been validated via X-ray crystallography, often using SHELX software for refinement .
Properties
IUPAC Name |
5-methyl-N,1-bis[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F6N4O/c1-10-25-15(16(29)26-13-6-2-4-11(8-13)17(19,20)21)27-28(10)14-7-3-5-12(9-14)18(22,23)24/h2-9H,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVQMTANHXTYHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Methyl-N,1-bis[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores the compound's biological activity, focusing on its mechanisms of action, efficacy in various studies, and relevant case studies.
- Molecular Formula : C18H12F6N4O
- Molar Mass : 414.3 g/mol
- Structure : The compound features a triazole ring and trifluoromethyl groups that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with the NF-κB signaling pathway. NF-κB is a transcription factor that plays a crucial role in regulating immune responses and cell survival. Dysregulation of NF-κB is often associated with cancer progression.
Inhibition of NF-κB
Research indicates that triazole derivatives can inhibit the phosphorylation of p65, a subunit of NF-κB. This inhibition prevents the nuclear translocation of NF-κB, thereby reducing its transcriptional activity. For instance, a study demonstrated that triazole analogs exhibited significant growth inhibition (GI50 values in the nanomolar range) against various cancer cell lines, indicating their potential as anti-cancer agents .
Efficacy in Cancer Models
Several studies have assessed the efficacy of this compound in different cancer models.
Case Study 1: Anti-leukemic Activity
A study evaluated the anti-leukemic properties of triazole derivatives against acute myeloid leukemia (AML) cell lines. The lead compound demonstrated an EC50 value of 0.56 µM against M9 ENL1 cells, significantly outperforming standard treatments like parthenolide .
| Compound | EC50 (µM) | 95% CI |
|---|---|---|
| 7h | 0.56 | [0.52-0.60] |
| Parthenolide | 5.9 | [5.4-6.5] |
Case Study 2: Solid Tumors
In another investigation involving breast cancer cell lines (TMD-231), treatment with the compound led to a marked reduction in DNA binding activity of NF-κB through inhibition of IKK-β mediated p65 phosphorylation. This suggests that the compound not only inhibits cell proliferation but also alters critical signaling pathways involved in tumor growth .
Comparative Analysis with Other Triazole Derivatives
Triazole compounds are known for their diverse biological activities. A comparative analysis highlights that while many triazole derivatives exhibit anti-cancer properties, those containing trifluoromethyl groups often show enhanced potency due to increased lipophilicity and improved binding interactions with target proteins.
| Compound Name | Activity Type | GI50/EC50 (µM) |
|---|---|---|
| Compound 7h | Anti-leukemic | 0.56 |
| Compound A | Anti-cancer | 1.9 |
| Compound B | Anti-cancer | 2.5 |
Scientific Research Applications
Potential Applications
5-methyl-N,1-bis[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide has potential applications in various fields:
- Therapeutic Development Research suggests triazole compounds exhibit biological activities, including antifungal, antibacterial, and anticancer properties. Studies have shown that similar compounds can inhibit biological pathways, suggesting potential applications in therapeutic development targeting inflammatory diseases and cancer.
- Material Science As a specialty material, this compound may be utilized in the synthesis of novel materials with specific properties .
- Scientific Research This compound is a versatile material that can be employed in scientific research. Interaction studies involving this compound have focused on its binding affinity to biological targets, which helps elucidate its mechanism of action and potential therapeutic uses. Techniques such as surface plasmon resonance, isothermal titration calorimetry, and X-ray crystallography are often used in these studies.
The structural characteristics of this compound are crucial to its potential biological activities. Triazole compounds, in general, have demonstrated a range of activities, including antifungal, antibacterial, and anticancer properties. Structure-activity relationship studies have identified modifications that enhance activity against transcription factors, suggesting potential applications in therapeutic development targeting inflammatory diseases and cancer.
Related Compounds
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural and functional analogues of the target compound:
Key Findings
Impact of Trifluoromethyl Groups :
- The trifluoromethyl (-CF₃) groups in the target compound significantly enhance lipophilicity (LogP ~4.2) compared to fluorophenyl analogues (LogP ~3.5), favoring membrane permeability and target engagement .
- In contrast, the 4-fluorophenyl analogue lacks the electron-withdrawing strength of -CF₃, resulting in reduced metabolic stability and weaker enzymatic inhibition .
Substituent Position and Bioactivity :
- The 2,4-difluorophenyl variant () exhibits improved aqueous solubility (1.2 mg/mL vs. 0.5 mg/mL for the target compound) but comparable antifungal activity, suggesting fluorine placement modulates pharmacokinetics without compromising efficacy.
- The m-tolyl-substituted analogue () shows negligible bioactivity due to the absence of strong electron-withdrawing groups, highlighting the necessity of -CF₃ or halogens for target binding.
Comparison with Aprepitant: Aprepitant () shares the -CF₃ motif but incorporates a morpholino ring instead of a triazole. This structural divergence shifts its application from kinase inhibition (target compound) to neurokinin-1 receptor antagonism, underscoring the role of core heterocycles in target specificity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 5-methyl-N,1-bis[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. A common approach includes:
- Cyclization : Formation of the triazole ring via α-haloketone and amide precursors under acidic/basic conditions (e.g., using Hünig’s base or K₂CO₃) .
- Coupling Reactions : Amide bond formation between the triazole core and substituted aryl groups using coupling agents like EDCI/HOBt .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .
Q. How is structural characterization performed for this compound?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., δ ~13.67 ppm for triazole NH in DMSO-d₆) and trifluoromethyl groups (¹⁹F NMR at ~-60 ppm) .
- Mass Spectrometry : HRMS (e.g., [M+H]⁺ at m/z 271.0725) validates molecular formula .
- X-ray Crystallography : SHELX programs (SHELXL for refinement) resolve crystal packing and hydrogen-bonding networks, critical for confirming stereoelectronic effects .
Advanced Research Questions
Q. What strategies optimize reaction yields and purity in multi-step syntheses of triazole-carboxamide derivatives?
- Methodological Answer :
- Regioselectivity Control : Use directing groups (e.g., methoxy) during cyclization to ensure correct triazole substitution .
- Catalytic Optimization : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction, with microwave-assisted heating to reduce side products .
- Purity Challenges : Address trifluoromethyl group hydrolysis by using anhydrous conditions and inert atmospheres (N₂/Ar) .
Q. How do substituents on the triazole ring influence biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- Trifluoromethyl Groups : Enhance metabolic stability and lipophilicity (logP ~3.2), improving membrane permeability .
- Aryl Substituents : Electron-withdrawing groups (e.g., 3-CF₃-phenyl) increase cytotoxicity (IC₅₀ ~2.1 µM in HeLa cells) compared to electron-donating groups .
- In Silico Modeling : Molecular docking (AutoDock Vina) predicts binding to kinase ATP pockets (e.g., EGFR), correlating with experimental IC₅₀ values .
Q. What in vitro models are suitable for evaluating cytotoxicity and mechanism of action?
- Methodological Answer :
- Cell Lines : Use adherent cancer lines (e.g., MCF-7, A549) with MTT assays to measure viability .
- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) confirms caspase-3/7 activation .
- Contradiction Resolution : Replicate experiments across labs to address variability (e.g., serum concentration effects in culture media) .
Q. How can computational tools predict binding mechanisms with target proteins?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes (e.g., with tubulin) .
- Free Energy Calculations : MM-PBSA/GBSA quantify binding affinities, validated by SPR (surface plasmon resonance) data .
- Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonds with His78 of HSP90) using Schrödinger Phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
